molecular formula C12H7Cl2NO B8375852 (4-Chlorophenyl)-(4-chloropyridin-3-yl)-methanone

(4-Chlorophenyl)-(4-chloropyridin-3-yl)-methanone

Cat. No. B8375852
M. Wt: 252.09 g/mol
InChI Key: NHQVPRCASIBYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)-(4-chloropyridin-3-yl)-methanone is a useful research compound. Its molecular formula is C12H7Cl2NO and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)-(4-chloropyridin-3-yl)-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)-(4-chloropyridin-3-yl)-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

(4-chlorophenyl)-(4-chloropyridin-3-yl)methanone

InChI

InChI=1S/C12H7Cl2NO/c13-9-3-1-8(2-4-9)12(16)10-7-15-6-5-11(10)14/h1-7H

InChI Key

NHQVPRCASIBYCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CN=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Chlorophenyl)-(4-chloro-pyridin-3-yl)-methanol (7.57 g, 29.8 mmol) was dissolved in dry acetone (150 mL) and chromium (VI) oxide (8.94 g, 89.4 mmol) was added. The reaction mixture was stirred for 18 h and then poured into sat aq NaHCO3 solution (500 mL) and extracted with DCM (2×500 mL). The combined organic layers were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by column chromatography (normal phase, 50 g, Strata SI-1, silica gigatube, DCM (600 mL)) to give (4-chlorophenyl)-(4-chloropyridin-3-yl)-methanone (4.88 g, 65.0%) as a yellow oil.
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
8.94 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.